1-[(Thiophen-3-yl)methyl]piperazine dihydrochloride
Overview
Description
1-(Thiophen-3-yl)methylpiperazine dihydrochloride (1-TMP) is an organic compound that is widely used in scientific research. It is a member of the piperazine class of compounds and consists of a thiophene ring with a methyl substituent. 1-TMP has a variety of applications in the laboratory, ranging from synthesis of new compounds to biochemical and physiological studies.
Scientific Research Applications
Role in Piperazine-Containing Drugs
The piperazine moiety, which is a part of “1-[(Thiophen-3-yl)methyl]piperazine dihydrochloride”, is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class . It also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .
Impact on Physicochemical Properties
The piperazine moiety is useful for its impact on the physicochemical properties of the final molecule . It can be used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .
Structural and Conformational Characteristics
The piperazine ring, due to its structural and conformational characteristics, is often used in biologically active compounds . It can serve as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Easy Handling in Synthetic Chemistry
Piperazine is among the most frequently used heterocycles in biologically active compounds . Its easy handling in synthetic chemistry makes it a popular choice in the synthesis of various compounds .
Role in Kinase Inhibitors and Receptor Modulators
Piperazine-containing compounds have been used in the synthesis of kinase inhibitors and receptor modulators . These compounds play a crucial role in regulating cellular activities and are often targeted in drug discovery .
Use in Synthetic Methodologies
The reactivity of piperazine or the building block containing it has been utilized in various synthetic methodologies . These include Buchwald–Hartwig amination, aromatic nucleophilic substitution, reductive amination, Finkelstein alkylation, and amide bond formation .
properties
IUPAC Name |
1-(thiophen-3-ylmethyl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S.2ClH/c1-6-12-8-9(1)7-11-4-2-10-3-5-11;;/h1,6,8,10H,2-5,7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHGQUKITAOWDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CSC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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